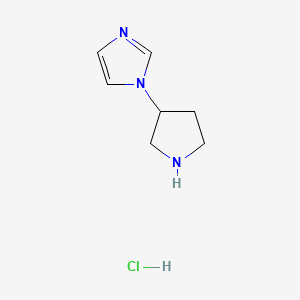

1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

1-pyrrolidin-3-ylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.ClH/c1-2-8-5-7(1)10-4-3-9-6-10;/h3-4,6-8H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHHFSDLKWVTLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N2C=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Standard Reaction Conditions

A typical procedure dissolves 3-chloropyrrolidine (1.0 equiv) and 1H-imidazole (1.2 equiv) in dichloromethane (DCM) or ethanol under inert atmosphere. Triethylamine (TEA, 2.0 equiv) is added as a base to neutralize HCl generated during the reaction. The mixture is refluxed for 12–24 hours, followed by filtration and solvent evaporation. The crude product is purified via recrystallization from ethanol/water to yield 1-(pyrrolidin-3-yl)-1H-imidazole, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Table 1: Representative Reaction Parameters

| Reactant Ratios (3-Chloropyrrolidine:Imidazole) | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1:1.2 | DCM | TEA | 40 | 65–70 |

| 1:1.5 | Ethanol | TEA | 78 | 72–75 |

Key variables affecting yield include:

-

Solvent polarity : Ethanol enhances nucleophilicity of imidazole compared to DCM.

-

Stoichiometry : Excess imidazole (1.5 equiv) minimizes side products like dimerized pyrrolidine.

Mitsunobu Reaction for Stereochemical Control

For applications requiring enantiomerically pure products, the Mitsunobu reaction offers a stereospecific pathway. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple pyrrolidin-3-ol with 1H-imidazole, preserving the stereochemistry of the pyrrolidine ring.

Protocol and Optimization

Pyrrolidin-3-ol (1.0 equiv) and 1H-imidazole (1.1 equiv) are dissolved in tetrahydrofuran (THF) under nitrogen. DEAD (1.2 equiv) and PPh₃ (1.2 equiv) are added dropwise at 0°C, followed by stirring at room temperature for 6 hours. The hydrochloride salt is precipitated using HCl gas and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Table 2: Mitsunobu Reaction Performance

Advantages of this route include:

-

Stereoretention : Ideal for synthesizing (S)- or (R)-configured derivatives for chiral drug candidates.

-

Mild conditions : Avoids high temperatures, reducing decomposition risks.

Reductive Amination of Pyrrolidin-3-one

An alternative approach involves reductive amination of pyrrolidin-3-one with imidazole, using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. This method is advantageous for avoiding halogenated intermediates.

Stepwise Synthesis

Pyrrolidin-3-one (1.0 equiv) and imidazole (1.5 equiv) are stirred in methanol with acetic acid (0.1 equiv) as a catalyst. NaBH₃CN (1.3 equiv) is added portionwise at 0°C, and the reaction proceeds at room temperature for 24 hours. After quenching with NaOH, the product is extracted into ethyl acetate, acidified with HCl, and isolated as the hydrochloride salt.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods enable scalable synthesis using resin-bound intermediates. Wang resin functionalized with Fmoc-protected pyrrolidin-3-amine serves as the starting material. After Fmoc deprotection, the resin is treated with carbonyldiimidazole (CDI)-activated imidazole, followed by HCl cleavage to release the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 1-(Pyrrolidin-3-yl)-1h-imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of imidazole derivatives allows for tailored pharmacological or chemical applications. Below is a comparative analysis of 1-(Pyrrolidin-3-yl)-1H-imidazole hydrochloride with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Table 2: Pharmacological and Functional Differences

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

- Medetomidine’s 2,3-dimethylphenyl group enhances receptor binding affinity, while 1-(Pyrrolidin-3-yl)-1H-imidazole’s pyrrolidine improves solubility but reduces CNS penetration compared to cyclopropyl analogs .

- The azetidine variant (4-membered ring) exhibits higher ring strain, favoring interactions with rigid enzyme pockets .

Salt Forms and Solubility :

- Hydrochloride salts (e.g., medetomidine, 1-(Pyrrolidin-3-yl)-1H-imidazole) improve aqueous solubility compared to free bases. Dihydrochloride forms (e.g., MSE PRO’s product) further enhance stability but may alter pharmacokinetics .

Applications in Drug Development :

- Medetomidine is FDA-approved for sedation, whereas pyrrolidine/imidazole hybrids are investigational (e.g., kinase inhibitors in oncology) .

Research Findings and Limitations

Biologische Aktivität

1-(Pyrrolidin-3-yl)-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring fused with an imidazole moiety. This unique structure contributes to its pharmacological properties, enhancing its interaction with biological targets compared to its individual components.

Biological Activities

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. The compound's effectiveness against various bacterial strains has been documented, with minimum inhibitory concentration (MIC) values demonstrating significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 |

| Escherichia coli | 3.12 - 12.5 |

| Methicillin-resistant S. aureus (MRSA) | ≤ 0.25 |

These findings position the compound as a potential candidate for developing new antibacterial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research. It has been evaluated for its ability to inhibit cancer cell growth through various mechanisms, including the modulation of tubulin polymerization and inhibition of the Hedgehog signaling pathway.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-436 | 17.4 |

| CAPAN-1 | 11.4 |

The compound's IC50 values suggest it may be effective against specific cancer types, comparable to established drugs like veliparib and olaparib .

The biological activity of this compound is primarily attributed to its interaction with key molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

Numerous studies have explored the biological activities of compounds related to this compound:

- Antibacterial Studies : A study demonstrated that derivatives of pyrrole, including imidazole-containing compounds, exhibited strong antibacterial effects against resistant strains like MRSA .

- Anticancer Investigations : Research on similar imidazole derivatives revealed their potential as anticancer agents by disrupting tubulin dynamics and inhibiting critical signaling pathways .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(Pyrrolidin-3-yl)-1H-imidazole hydrochloride?

Answer:

- Step 1: Use a one-step nucleophilic substitution reaction, as demonstrated for structurally similar imidazole-pyrrolidine derivatives. React pyrrolidin-3-amine with 1H-imidazole in the presence of HCl under reflux in methanol. Purify via vacuum distillation and recrystallization .

- Step 2: Optimize reaction conditions (e.g., 0°C HCl saturation, 20-hour reflux) to improve yield, as seen in analogous imidazole esterification protocols .

- Validation: Confirm purity via HPLC (≥98%) and characterize using NMR (e.g., δ 7.5–8.0 ppm for imidazole protons) and mass spectrometry (expected [M+H]+ at m/z 173.1) .

Q. How can researchers ensure structural integrity during synthesis?

Answer:

- Analytical Techniques:

- NMR: Compare chemical shifts with computational predictions (e.g., δ 3.0–3.5 ppm for pyrrolidine protons; δ 2.5–3.0 ppm for NH-HCl) .

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry, as done for related azetidine-imidazole hydrochloride salts .

- Mass Spec: Validate molecular weight (theoretical: 188.6 g/mol) using high-resolution MS .

Q. What stability considerations are critical for storage and handling?

Answer:

- Storage: Keep under inert gas (argon) at –20°C to prevent hygroscopic degradation, based on protocols for similar imidazole hydrochlorides .

- Stability Tests: Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding affinity data?

Answer:

- Case Study: If conflicting α2-adrenergic receptor binding data arise (e.g., IC50 variability):

- Assay Optimization: Use radioligand displacement assays (e.g., [³H]-clonidine) with standardized buffer conditions (pH 7.4, 25°C) .

- Control Comparisons: Benchmark against dexmedetomidine hydrochloride (CAS 145108-58-3), a well-characterized α2-agonist, to validate assay sensitivity .

- Statistical Analysis: Apply ANOVA to assess inter-lab variability or batch effects .

Q. What pharmacological mechanisms should be prioritized for in vivo studies?

Answer:

Q. How can computational methods guide SAR studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.